Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
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Overview
Description
Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀N₂O₃. It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro nonane ring system.
Preparation Methods
The synthesis of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with an oxidizing agent to introduce the oxo group at the 8-position . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other reagents to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Lacks the oxo group at the 8-position, which may affect its reactivity and biological activity.
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Has a different ring size and structure, leading to different chemical and biological properties.
2-Boc-2,7-diazaspiro[4.4]nonane: Contains a Boc protecting group, which can be removed under specific conditions to reveal the free amine.
These comparisons highlight the uniqueness of tert-butyl 8-oxo-2,7-diazaspiro[4
Properties
IUPAC Name |
tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(15)13-7-12/h4-8H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCYVWXAPAFRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726253 |
Source
|
Record name | tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251009-03-6 |
Source
|
Record name | tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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